molecular formula C16H16N4O3S B2922335 Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 1203133-22-5

Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2922335
CAS No.: 1203133-22-5
M. Wt: 344.39
InChI Key: NVRQGDLPCBCTKK-UHFFFAOYSA-N
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Description

Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and as a scaffold for drug development .

Properties

IUPAC Name

ethyl 4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-3-23-15(21)13-10(2)17-16(22)19-14(13)24-9-11-8-20-7-5-4-6-12(20)18-11/h4-8H,3,9H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRQGDLPCBCTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CN3C=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. The reaction conditions often involve the use of catalysts such as copper or palladium and solvents like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. These methods aim to improve yield, reduce reaction times, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The compound may also interfere with bacterial cell wall synthesis or protein synthesis, contributing to its antimicrobial properties .

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